molecular formula C4H10N2O B124447 cis-3,4-Tetrahydrofurandiamine CAS No. 143376-47-0

cis-3,4-Tetrahydrofurandiamine

Cat. No.: B124447
CAS No.: 143376-47-0
M. Wt: 102.14 g/mol
InChI Key: VPSJSRRUXSUNFA-ZXZARUISSA-N
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Description

Cis-3,4-Tetrahydrofurandiamine is a chemical compound with the molecular formula C4H10N2O . It has an average mass of 102.135 Da and a monoisotopic mass of 102.079315 Da . It has two defined stereocentres .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 176.8±40.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.3±3.0 kJ/mol and a flash point of 73.0±21.0 °C . The compound has a molar refractivity of 27.2±0.3 cm3, and it has 3 hydrogen bond acceptors and 4 hydrogen bond donors .

Scientific Research Applications

Coordination Chemistry

cis-3,4-Diaminopyrrolidine and related polyamines like cis-3,4-Tetrahydrofurandiamine have been extensively studied for their complexation with various metal ions. Research shows a pronounced tendency of these compounds to form protonated species with metal ions, indicating a bidentate coordination mode. Studies involving potentiometric and spectrophotometric titrations have elucidated their complexation behavior with metal ions such as NiII, CuII, ZnII, and CdII. The complexes exhibit significant stability and have been confirmed by molecular mechanics calculations and X-ray diffraction studies, indicating their potential in coordination chemistry and possibly in the design of new materials or catalysts (Kuppert et al., 2001).

Asymmetric Synthesis

This compound-related structures have been utilized in the asymmetric synthesis of compounds. For instance, the domino reaction of o-hydroxy aromatic aldimines and azlactones has been used for the highly enantioselective synthesis of 3,4-diaminochroman-2-ones, showcasing the importance of these compounds in promoting stereoselective reactions. The resulting products have significant enantioselectivities and diastereoselectivities, making them valuable for various applications in organic synthesis and potentially in the pharmaceutical industry (Dong et al., 2011).

Synthetic Chemistry and Drug Development

This compound and its derivatives have been implicated in the synthesis of complex molecular structures. For example, Lewis acid-catalyzed rearrangements have been used for the stereoselective synthesis of cis- and trans-2,3-disubstituted tetrahydrofurans, which are key structural elements in certain FDA-approved drugs for the treatment of diseases like HIV/AIDS. These studies not only reveal the synthetic utility of these compounds but also their potential role in the development of new therapeutic agents (Ghosh & Belcher, 2020).

Properties

IUPAC Name

(3S,4R)-oxolane-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSJSRRUXSUNFA-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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